

Spectroscopic Profile of Phenazine-1-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: Phenazine-1-carbaldehyde

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Phenazine-1-carbaldehyde is a heterocyclic aromatic compound belonging to the phenazine family. Molecules of this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.^{[1][2]} A thorough understanding of the spectroscopic characteristics of **phenazine-1-carbaldehyde** is crucial for its identification, characterization, and the development of new applications.

This technical guide provides a comprehensive overview of the spectroscopic properties of **Phenazine-1-carbaldehyde**. While direct experimental data for this specific molecule is limited in the public domain, this guide synthesizes information from closely related and structurally similar phenazine derivatives, particularly phenazine-1-carboxylic acid (PCA), to provide an inferred spectroscopic profile. The experimental protocols detailed herein are generalized from methods employed for the analysis of various phenazine compounds.

Chemical Structure and Formula

IUPAC Name: **phenazine-1-carbaldehyde**^[3] Molecular Formula: C₁₃H₈N₂O^[3] Molecular Weight: 208.21 g/mol ^[3] CAS Number: 1082-80-0^[3]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **Phenazine-1-carbaldehyde** based on the analysis of analogous phenazine compounds.

Table 1: UV-Visible Absorption Spectroscopy

Solvent	λ_{max} (nm)	Reference Compound(s)
Methanol	~252, ~365	Phenazine-1-carboxylic acid[4]
Acetonitrile	~293, ~360, ~452, ~570	Halogen-substituted dialkoxy phenazines[5]
Toluene	~460	Phenazine salens[5]

Note: The absorption profile of phenazine derivatives can be influenced by solvent polarity and substitution on the phenazine core.[5][6]

Table 2: Infrared (IR) Spectroscopy

Functional Group	Expected Wavenumber (cm^{-1})	Reference Compound(s)
C-H (aromatic stretch)	~3110	2H-[7][8]oxazino[2,3-b]phenazin-2-one[7]
C=O (aldehyde stretch)	~1700-1725	General range for aromatic aldehydes
C=N (stretch)	~1510	2H-[7][8]oxazino[2,3-b]phenazin-2-one[7]
C=C (aromatic stretch)	~1490	2H-[7][8]oxazino[2,3-b]phenazin-2-one[7]
C-N (amine stretch)	~1332, ~1313, ~1111, ~1043	Phenazine-like compound from <i>P. aeruginosa</i> [9]

Note: The IR spectrum of phenazine itself shows characteristic bands related to the aromatic C-H and C=C stretching and bending vibrations.[10][11]

Table 3: ^1H NMR Spectroscopy

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity	Reference Compound(s)
Aldehyde (-CHO)	~9.5-10.5	s	General range for aromatic aldehydes
Aromatic Protons	~7.5-9.0	m	Phenazine, Phenazine-1-carboxylic acid[12][13]

Note: The exact chemical shifts and coupling constants will depend on the solvent used and the substitution pattern on the phenazine rings. In phenazine, the aromatic protons typically appear as multiplets in the range of 7.6-8.3 ppm.[13]

Table 4: ^{13}C NMR Spectroscopy

Carbon	Expected Chemical Shift (δ , ppm)	Reference Compound(s)
Carbonyl (C=O)	~190-200	General range for aromatic aldehydes
Aromatic Carbons	~120-150	Phenazine-1-carboxylic acid derivatives[8][14]

Note: The carbon of the C=N group in a phenazine derivative has been observed around 142 ppm.[7]

Table 5: Mass Spectrometry

Ion	Expected m/z	Ionization Method	Reference Compound(s)
$[\text{M}+\text{H}]^+$	209.07	ESI, DART	Phenazine-1-carboxylic acid derivatives[8][14]
M^+	208.06	ESI	Phenazine-1-carboxylic acid[15][16]

Note: The exact mass of **Phenazine-1-carbaldehyde** is 208.0637 g/mol .^[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of phenazine compounds, based on methodologies reported in the literature.

UV-Visible Absorption Spectroscopy

- **Sample Preparation:** A stock solution of the phenazine compound is prepared in a suitable spectroscopic grade solvent (e.g., methanol, acetonitrile, DMSO) at a concentration of approximately 1 mg/mL. A dilution is then made to achieve an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.
- **Data Acquisition:** The spectrophotometer is blanked with the solvent used for sample preparation. The absorption spectrum is then recorded over a wavelength range of 200-800 nm. The wavelengths of maximum absorbance (λ_{max}) are determined.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier Transform Infrared (FT-IR) spectrometer is utilized.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. The sample is then placed in the beam path, and the spectrum is acquired, typically over a range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the phenazine compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

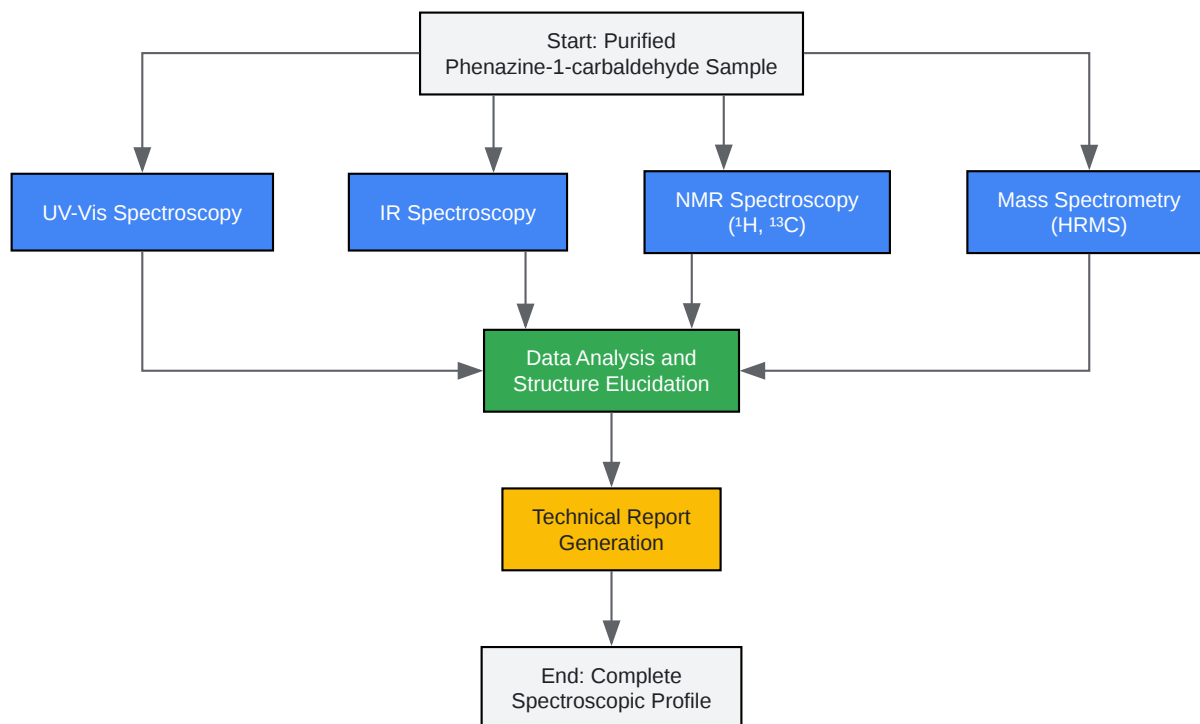
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300, 400, or 600 MHz) is used.
- **Data Acquisition:** ^1H NMR and ^{13}C NMR spectra are acquired. Standard pulse sequences are used. For ^1H NMR, parameters such as the number of scans, relaxation delay, and spectral width are optimized. For ^{13}C NMR, a proton-decoupled sequence is typically used.

Mass Spectrometry

- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 $\mu\text{g/mL}$). For electrospray ionization (ESI), a small amount of a modifying agent like formic acid may be added to promote ionization.
- **Instrumentation:** A mass spectrometer equipped with an appropriate ionization source (e.g., ESI, DART) and mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole) is used.
- **Data Acquisition:** The sample is introduced into the ion source. The mass spectrum is acquired in either positive or negative ion mode over a relevant m/z range. High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental composition.

Visualizations

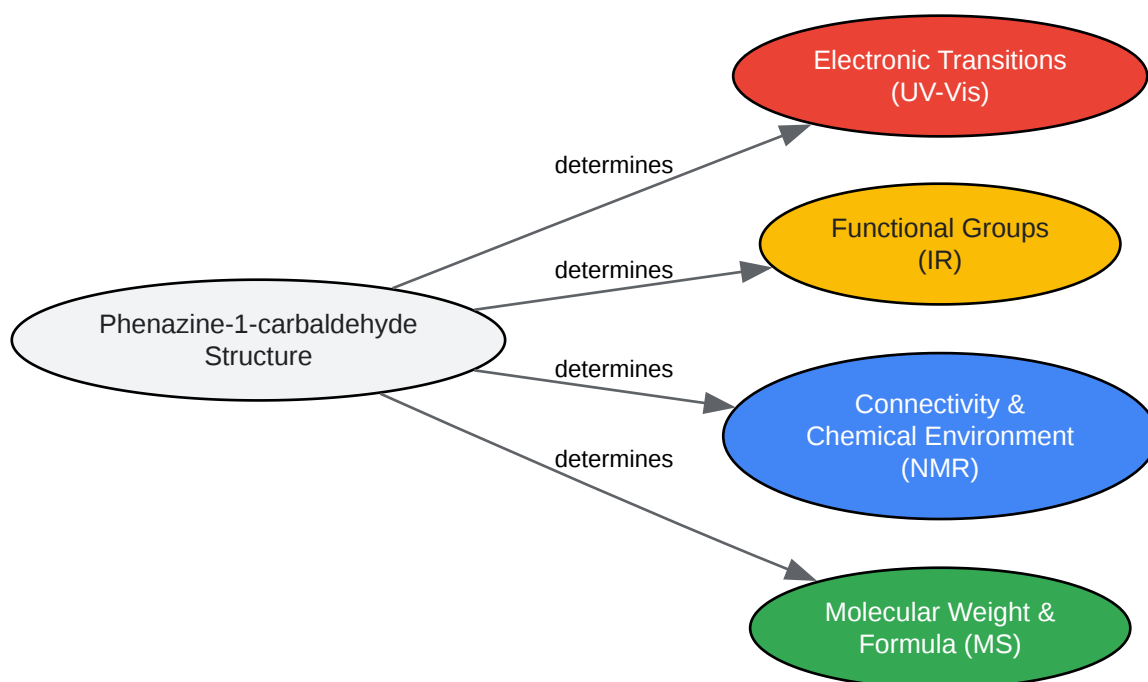
Experimental Workflow for Spectroscopic Characterization



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Caption: Workflow for the comprehensive spectroscopic characterization of **Phenazine-1-carbaldehyde**.

Logical Relationship of Spectroscopic Data



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Caption: Relationship between molecular structure and the information obtained from different spectroscopic techniques.

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